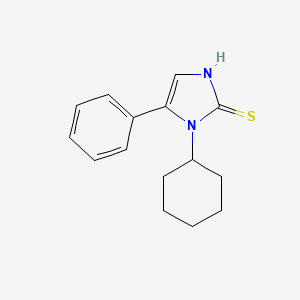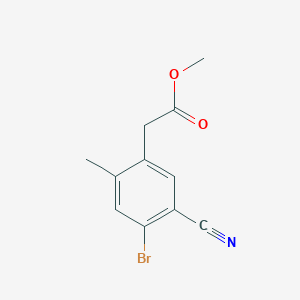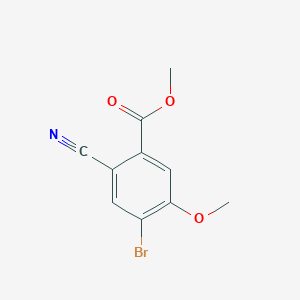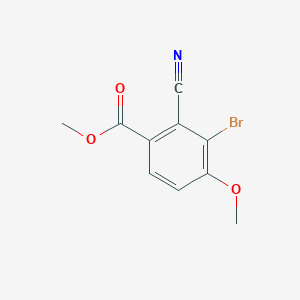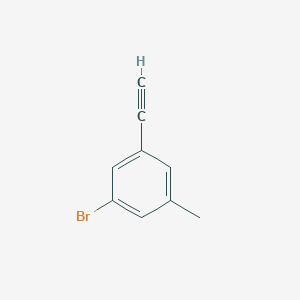
1-Bromo-3-ethynyl-5-methylbenzene
Overview
Description
“1-Bromo-3-ethynyl-5-methylbenzene” is a chemical compound with the molecular formula C9H7Br . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-ethynyl-5-methylbenzene” is derived from the benzene ring, which is a hexagonal ring of six carbon atoms with alternating single and double bonds . The bromo, ethynyl, and methyl groups are attached to the benzene ring at the 1st, 3rd, and 5th positions respectively .Chemical Reactions Analysis
Benzene and its derivatives, including “1-Bromo-3-ethynyl-5-methylbenzene”, can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .Scientific Research Applications
1. Thermochemical Properties The thermochemistry of halogen-substituted methylbenzenes, including compounds similar to 1-Bromo-3-ethynyl-5-methylbenzene, has been studied. Researchers have evaluated vapor pressures, vaporization, fusion, and sublimation enthalpies of these compounds using experimental methods and quantum-chemical calculations. This research is vital for understanding the physical properties and chemical behavior of these compounds (Verevkin et al., 2015).
2. Synthesis of Antibacterials Compounds structurally related to 1-Bromo-3-ethynyl-5-methylbenzene have been used in the synthesis of quinolone antibacterials. This demonstrates the potential of halogen-substituted methylbenzenes in the development of new antibacterial agents (Turner & Suto, 1993).
3. Synthesis of Methylnaphthalenes Research involving the synthesis of methylnaphthalenes, including derivatives similar to 1-Bromo-3-ethynyl-5-methylbenzene, has been conducted. This includes exploring reactions like the Diels-Alder reaction, which is significant for organic synthesis and chemical industry applications (Onyango et al., 2015).
4. Hydrodehalogenation Reactions Research on the photostimulated reactions of aryl chlorides and bromides, including compounds similar to 1-Bromo-3-ethynyl-5-methylbenzene, has shown how these can be used in hydrodehalogenation reactions. This work contributes to the development of new methods in organic synthesis (Vaillard, Postigo & Rossi, 2004).
5. Liquid-phase Oxidation Processes The liquid-phase oxidation of methylbenzenes, including bromo-substituted variants, has been studied for the production of benzyl acetates and benzaldehydes. This research is crucial for understanding and improving industrial oxidation processes (Okada & Kamiya, 1981).
6. Synthesis of Phenothiazines The Smiles rearrangement has been used to synthesize 3-bromo-l-methyl phenothiazines, starting from compounds similar to 1-Bromo-3-ethynyl-5-methylbenzene. This showcases the compound's utility in creating complex chemical structures (Gautam et al., 2000).
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3-ethynyl-5-methylbenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
1-Bromo-3-ethynyl-5-methylbenzene: interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (bromine) forms a sigma bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate is then involved in further reactions .
Biochemical Pathways
The interaction of 1-Bromo-3-ethynyl-5-methylbenzene with its targets affects various biochemical pathways. The compound’s electrophilic aromatic substitution mechanism influences the structure of the benzene ring, which in turn can impact the properties and behaviors of the organic compounds that contain this ring .
Pharmacokinetics
The pharmacokinetics of 1-Bromo-3-ethynyl-5-methylbenzene The compound’s interaction with the benzene ring could potentially influence its bioavailability and pharmacokinetic properties .
Result of Action
The result of 1-Bromo-3-ethynyl-5-methylbenzene ’s action is the formation of a substituted benzene ring . This occurs when a proton is removed from the intermediate formed in the compound’s interaction with the benzene ring . The resulting substituted benzene ring can then participate in further chemical reactions .
Action Environment
The action, efficacy, and stability of 1-Bromo-3-ethynyl-5-methylbenzene can be influenced by various environmental factors. For instance, the presence of other chemical compounds can impact the compound’s electrophilic aromatic substitution mechanism . Additionally, factors such as temperature and pH could potentially affect the compound’s stability and reactivity .
properties
IUPAC Name |
1-bromo-3-ethynyl-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-3-8-4-7(2)5-9(10)6-8/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYALBRHAPAYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-ethynyl-5-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415922.png)
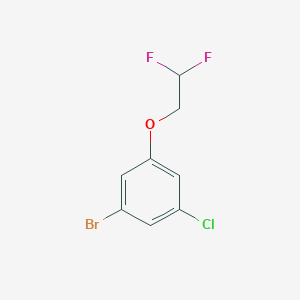

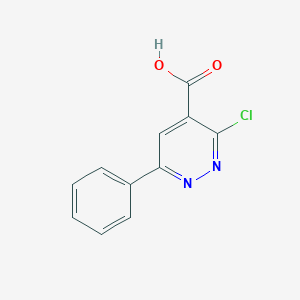

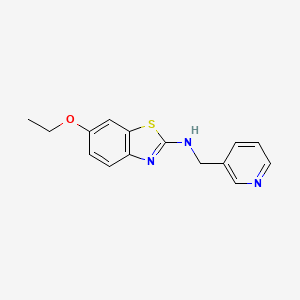
![2-[2-(2-chloro-6,7-dimethoxyquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415931.png)


